Ethyl 2-[(2,4-dichlorophenyl)amino]-4-hydroxypyrimidine-5-carboxylate
Description
This compound is a pyrimidine derivative featuring:
- Ethyl carboxylate at position 5.
- Hydroxyl group at position 4.
- 2,4-Dichlorophenylamino substituent at position 2.
The structure suggests applications in medicinal or agrochemical research due to the presence of electron-withdrawing chlorine atoms and hydrogen-bonding capabilities .
Properties
IUPAC Name |
ethyl 2-(2,4-dichloroanilino)-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-2-21-12(20)8-6-16-13(18-11(8)19)17-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPZLKZYRDOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dichlorophenyl)amino]-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloroaniline with ethyl 4,6-dichloro-5-formylpyrimidine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-hydroxypyrimidine-5-carboxylate has shown promising results in antimicrobial studies. It exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. Research indicates that its mechanism involves disrupting bacterial cell wall synthesis and function .
Anticancer Properties
Recent studies have highlighted the compound's potential in oncology. It has been observed to induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation. In vitro studies demonstrated that it can inhibit tumor growth in certain types of cancers, including breast and colon cancer .
Pharmaceutical Formulations
This compound is being investigated for its use in pharmaceutical formulations targeting various diseases. Its solubility and stability profiles suggest it can be effectively used in oral and injectable formulations.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of the compound against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent against resistant infections .
Case Study 2: Cancer Treatment
In a clinical trial reported by the International Journal of Cancer, patients with metastatic breast cancer were treated with a formulation containing this compound. The results indicated a marked improvement in progression-free survival rates compared to standard therapies, highlighting its potential as an adjunct treatment in oncology .
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dichlorophenyl)amino]-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences and Functional Group Analysis
Electronic and Steric Effects
- Hydroxyl vs.
- Heterocyclic Core : Pyrimidine (target) vs. thiazole () alters aromatic π-system geometry, affecting charge distribution and metabolic stability .
Biological Activity
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-hydroxypyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H10Cl2N2O3
- Molecular Weight : 293.12 g/mol
- CAS Number : 127957-84-0
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines. Apoptosis is a form of programmed cell death that is crucial for eliminating cancerous cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor growth and proliferation.
- Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens.
Case Study 1: Anticancer Effects
A study highlighted the anticancer properties of a closely related compound, demonstrating significant cytotoxic effects against leukemia cell lines. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which regulate apoptosis:
| Concentration (µM) | % Apoptotic Cells |
|---|---|
| 0 | 0 |
| 5 | 1.6 |
| 25 | 75.4 |
| 50 | 80.0 |
The increase in apoptotic cells was associated with elevated levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential, indicating a robust mechanism for inducing cell death in malignancies .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of similar pyrimidine derivatives against various pathogens. The results indicated that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
This suggests that this compound may possess broad-spectrum antimicrobial activity .
Q & A
Q. What synthetic routes are recommended for Ethyl 2-[(2,4-dichlorophenyl)amino]-4-hydroxypyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step procedures, such as:
- Step 1: Formation of the pyrimidine core via Biginelli-like cyclization or condensation of urea/thiourea derivatives with β-keto esters .
- Step 2: Introduction of the 2,4-dichlorophenylamino group via nucleophilic substitution or palladium-catalyzed coupling .
Key factors affecting yield/purity: - Temperature: Elevated temperatures (~80–120°C) improve cyclization but may degrade thermally sensitive substituents .
- Catalysts: Acidic catalysts (e.g., HCl, p-TsOH) enhance cyclization efficiency, while bases (e.g., K₂CO₃) aid in substitution reactions .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while ethanol/water mixtures optimize cyclization .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm substituent positions via chemical shifts (e.g., 2,4-dichlorophenyl protons at δ 7.2–7.8 ppm; pyrimidine C=O at ~165 ppm) .
- HPLC-MS: Assess purity (>95%) and detect byproducts (e.g., incomplete substitution or ester hydrolysis) .
- IR Spectroscopy: Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. What are the critical factors influencing the compound’s stability during storage?
Methodological Answer: Stability is governed by:
- Moisture: Hydrolysis of the ester group occurs in aqueous environments. Store under anhydrous conditions (e.g., desiccated, argon atmosphere) .
- Light: Aromatic chloro-substituents may undergo photodegradation. Use amber vials and minimize UV exposure .
- Temperature: Long-term storage at –20°C prevents thermal decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?
Methodological Answer:
- Modify substituents: Replace the 4-hydroxyl group with bioisosteres (e.g., fluorine) to enhance membrane permeability .
- Assay design: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Correlate activity with logP values to assess lipophilicity .
- Data interpretation: Use computational tools (e.g., molecular docking) to predict interactions with bacterial dihydrofolate reductase .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling: Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor absorption .
- Solubility enhancement: Formulate with cyclodextrins or lipid nanoparticles to improve in vivo efficacy .
- Dose-response calibration: Adjust in vivo dosing to account for plasma protein binding, which may reduce free compound concentration .
Q. How can crystallographic data elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Single-crystal X-ray diffraction: Resolve the 3D structure to identify hydrogen-bonding motifs (e.g., pyrimidine N-H…O interactions) and hydrophobic contacts with target proteins .
- Comparative analysis: Overlay crystal structures with analogous compounds (e.g., miconazole derivatives) to map critical binding residues .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
